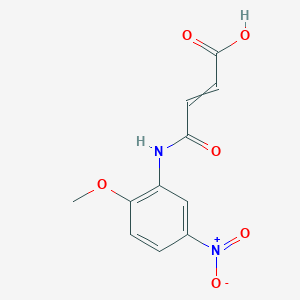
3-(2-Methoxy-5-nitro-phenylcarbamoyl)-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxy-5-nitro-phenylcarbamoyl)-acrylic acid is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a phenylcarbamoyl group attached to an acrylic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-nitro-phenylcarbamoyl)-acrylic acid typically involves multi-step organic reactions One common method starts with the nitration of 2-methoxybenzoic acid to introduce the nitro group This is followed by the formation of the phenylcarbamoyl group through a reaction with an appropriate isocyanate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-5-nitro-phenylcarbamoyl)-acrylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-Hydroxy-5-nitro-phenylcarbamoyl)-acrylic acid.
Reduction: Formation of 3-(2-Methoxy-5-amino-phenylcarbamoyl)-acrylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxy-5-nitro-phenylcarbamoyl)-acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-5-nitro-phenylcarbamoyl)-acrylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylcarbamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxy-5-nitro-phenylcarbamoyl)-cyclohexanecarboxylic acid
- 3-(2-Methoxy-5-nitro-phenylcarbamoyl)-propionic acid
Uniqueness
3-(2-Methoxy-5-nitro-phenylcarbamoyl)-acrylic acid is unique due to its acrylic acid backbone, which imparts distinct chemical reactivity compared to similar compounds with different backbones. This uniqueness makes it valuable for specific applications where the acrylic acid moiety plays a crucial role.
Properties
Molecular Formula |
C11H10N2O6 |
|---|---|
Molecular Weight |
266.21 g/mol |
IUPAC Name |
4-(2-methoxy-5-nitroanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10N2O6/c1-19-9-3-2-7(13(17)18)6-8(9)12-10(14)4-5-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16) |
InChI Key |
MRKPTXZBUGDKNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-4-azaspiro[5.6]dodecan-5-one](/img/structure/B14876972.png)
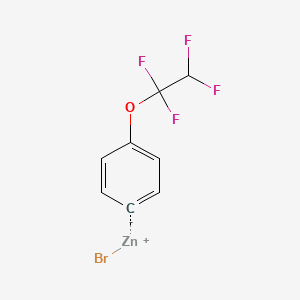
![1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14876980.png)
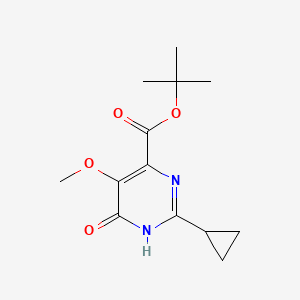
![2-({4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}amino)butan-1-ol](/img/structure/B14876992.png)
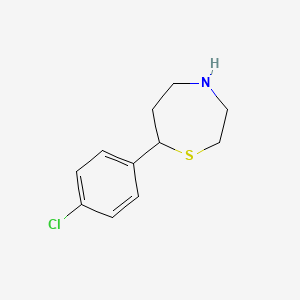
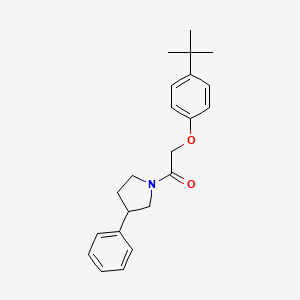
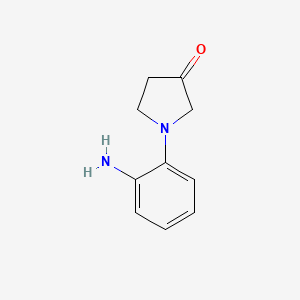

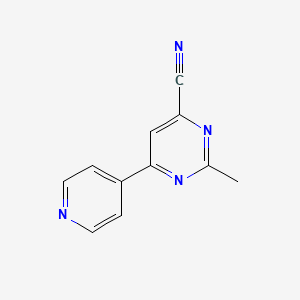
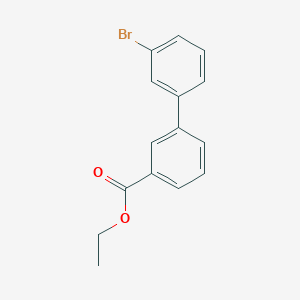
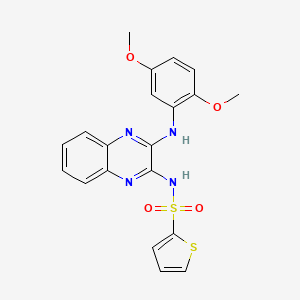
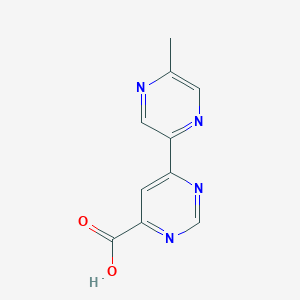
![2-(furan-2-yl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14877042.png)
